Mideplanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La midéplanine est un agent antibactérien glycopeptidique expérimental. Il s'agit d'un dérivé amide semisynthétique de la téicoplanine, un autre antibiotique glycopeptidique. La midéplanine a été étudiée pour son potentiel à lutter contre les infections bactériennes à Gram positif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La midéplanine est synthétisée par une série de réactions chimiques à partir de la téicoplanine. La synthèse implique la modification de la molécule de téicoplanine pour introduire un groupe amide, conduisant à la formation de midéplanine. Les conditions de réaction spécifiques, telles que la température, la pression et les solvants utilisés, sont optimisées pour obtenir un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle

La production industrielle de midéplanine suit des voies de synthèse similaires à la synthèse en laboratoire, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et de systèmes de purification pour garantir la qualité et la quantité constantes du composé. Le processus de production est conçu pour être rentable et évolutif afin de répondre aux exigences des applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La midéplanine subit diverses réactions chimiques, notamment :

Oxydation : La midéplanine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction pour produire des formes réduites.

Substitution : La midéplanine peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Différents nucléophiles et électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la midéplanine peut produire des dérivés glycopeptidiques oxydés, tandis que la réduction peut produire des dérivés amides réduits .

Applications de la recherche scientifique

La midéplanine a été largement étudiée pour ses propriétés antibactériennes. Il a montré un potentiel dans le traitement des infections causées par des bactéries à Gram positif, y compris le Staphylococcus aureus résistant à la méthicilline (SARM). De plus, la midéplanine a été étudiée pour son utilisation dans des thérapies combinées afin d'améliorer l'efficacité d'autres antibiotiques. Sa structure unique et son mécanisme d'action en font un composé précieux dans le développement de nouveaux agents antibactériens .

Mécanisme d'action

La midéplanine exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie à l'extrémité D-alanyl-D-alanine des précurseurs de la paroi cellulaire, empêchant leur incorporation dans la paroi cellulaire en croissance. Cette perturbation de la synthèse de la paroi cellulaire entraîne la mort des cellules bactériennes. Les cibles moléculaires de la midéplanine comprennent les enzymes impliquées dans la biosynthèse de la paroi cellulaire, telles que les transpeptidases et les carboxypeptidases .

Applications De Recherche Scientifique

Antibacterial Activity

Mideplanin exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis. This characteristic positions this compound as a valuable candidate in combating antibiotic resistance.

Case Study: Efficacy Against MRSA

A study demonstrated that this compound showed significant activity against various MRSA strains, with minimum inhibitory concentrations (MICs) comparable to those of vancomycin and dalbavancin. The results indicated that this compound could serve as an alternative treatment option in clinical settings where traditional antibiotics fail due to resistance.

| Antibiotic | MIC (µg/mL) | Resistance Strain |

|---|---|---|

| This compound | 0.5 - 2 | MRSA |

| Vancomycin | 1 - 4 | MRSA |

| Dalbavancin | 0.25 - 1 | MRSA |

Formulation Development

The formulation of this compound into dry powder inhalation therapies has been investigated to enhance its delivery and efficacy. Research indicates that incorporating di- or tripeptides can improve the dispersibility and aerosol performance of dry powder formulations, making them suitable for pulmonary administration.

Research Findings on Formulation

A patent describes methods for enhancing the aerosol performance of dry powders containing this compound by integrating specific peptides, which significantly increased emitted doses during inhalation tests. These formulations are particularly advantageous for patients who require non-invasive delivery methods.

Potential in Treating Resistant Infections

This compound's structural modifications have led to the development of derivatives with improved pharmacological profiles. These derivatives are being explored for their potential in treating infections caused by resistant bacteria, including Enterococcus faecium and Clostridium difficile.

Case Study: Derivatives Against Resistant Strains

A comparative study of this compound and its derivatives showcased enhanced activity against Enterococcus faecium strains resistant to conventional treatments. The derivatives exhibited lower MIC values, indicating their potential as effective therapeutic agents in resistant infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2 | Enterococcus faecium |

| This compound Derivative A | 0.5 | Enterococcus faecium |

| This compound Derivative B | 1 | Clostridium difficile |

Research and Development Insights

Recent studies emphasize the importance of understanding the molecular interactions between this compound and bacterial cell wall precursors through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. These insights are crucial for designing more effective antibiotics that can circumvent existing resistance mechanisms.

NMR Spectroscopy Findings

NMR studies revealed that this compound forms stable complexes with D-Ala-D-Ala analogs, suggesting a strong binding affinity that is essential for its antibacterial activity. This information aids in the rational design of new glycopeptide antibiotics with enhanced efficacy.

Mécanisme D'action

Mideplanin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This disruption in cell wall synthesis leads to bacterial cell death. The molecular targets of this compound include enzymes involved in cell wall biosynthesis, such as transpeptidases and carboxypeptidases .

Comparaison Avec Des Composés Similaires

Composés similaires

Téicoplanine : Le composé parent dont la midéplanine est dérivée. Elle cible également les bactéries à Gram positif et inhibe la synthèse de la paroi cellulaire.

Vancomycine : Un autre antibiotique glycopeptidique avec un mécanisme d'action similaire.

Dalbavancine : Un antibiotique lipoglycopeptidique à activité étendue contre les bactéries à Gram positif.

Unicité de la midéplanine

La midéplanine est unique en raison de sa nature semisynthétique, qui permet des modifications qui peuvent améliorer son activité antibactérienne et ses propriétés pharmacocinétiques. Sa capacité à surmonter les mécanismes de résistance dans certaines souches bactériennes en fait un candidat prometteur pour un développement ultérieur .

Activité Biologique

Mideplanin is a semi-synthetic derivative of the glycopeptide antibiotic teicoplanin, which is primarily used to treat infections caused by Gram-positive bacteria. This compound has garnered attention due to its potential effectiveness against resistant bacterial strains, particularly in light of rising antibiotic resistance.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of other glycopeptide antibiotics, such as vancomycin and teicoplanin, but with variations in binding affinity and efficacy.

Binding Affinity Studies

Recent studies have employed Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) spectroscopy to evaluate the binding interactions of this compound with various peptide analogues. The dissociation constants (Kd) for this compound were found to be in the nanomolar range, indicating a strong binding affinity compared to other antibiotics like vancomycin and A40926. This suggests that this compound may have enhanced efficacy against certain bacterial strains.

| Antibiotic | Kd (nM) |

|---|---|

| This compound | 0.5-10 |

| Teicoplanin | 5-30 |

| Vancomycin | 100-200 |

| A40926 | 50-100 |

Antimicrobial Spectrum

This compound has demonstrated significant antimicrobial activity against a variety of Gram-positive bacteria, including:

- Staphylococcus aureus

- Enterococcus faecalis

- Streptococcus pneumoniae

In a comparative study, this compound exhibited superior activity against certain strains of Staphylococcus and Enterococcus compared to traditional antibiotics like vancomycin and teicoplanin .

Efficacy in Animal Models

A series of animal studies have been conducted to evaluate the in vivo effectiveness of this compound. In immunocompetent and neutropenic mouse models infected with Staphylococcus aureus, this compound significantly reduced bacterial load compared to untreated controls. The results indicated that this compound not only inhibited bacterial growth but also showed a favorable pharmacokinetic profile, suggesting prolonged action within the host .

Clinical Relevance

Clinical case studies have highlighted the use of this compound in treating complicated skin and skin structure infections (cSSSI) caused by resistant strains. One notable case involved a patient with MRSA who showed marked improvement after treatment with this compound, underscoring its potential as a therapeutic option in resistant infections .

Summary of Research Findings

The biological activity of this compound positions it as a promising candidate in the ongoing battle against antibiotic-resistant bacteria. Its strong binding affinity, broad spectrum of activity, and favorable outcomes in animal models and clinical cases suggest that further research could solidify its role in clinical settings.

Key Findings:

- Strong Binding Affinity : this compound's Kd values indicate effective binding to bacterial targets.

- Broad Antimicrobial Spectrum : Effective against key Gram-positive pathogens.

- Promising Clinical Outcomes : Positive results in case studies involving resistant infections.

Propriétés

Numéro CAS |

122173-74-4 |

|---|---|

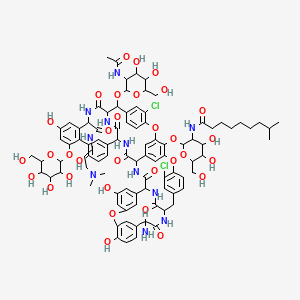

Formule moléculaire |

C93H109Cl2N11O32 |

Poids moléculaire |

1963.8 g/mol |

Nom IUPAC |

2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-N-[3-(dimethylamino)propyl]-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide |

InChI |

InChI=1S/C93H109Cl2N11O32/c1-38(2)11-8-6-7-9-12-65(115)100-73-79(120)76(117)63(36-108)135-92(73)138-83-60-30-45-31-61(83)132-57-20-16-43(28-52(57)95)82(137-91-72(98-39(3)110)78(119)75(116)62(35-107)134-91)74-90(129)104-71(86(125)97-21-10-22-106(4)5)50-33-47(112)34-59(133-93-81(122)80(121)77(118)64(37-109)136-93)66(50)49-27-42(15-17-54(49)113)68(87(126)105-74)102-89(128)70(45)103-88(127)69-44-25-46(111)32-48(26-44)130-58-29-41(14-18-55(58)114)67(96)85(124)99-53(84(123)101-69)24-40-13-19-56(131-60)51(94)23-40/h13-20,23,25-34,38,53,62-64,67-82,91-93,107-109,111-114,116-122H,6-12,21-22,24,35-37,96H2,1-5H3,(H,97,125)(H,98,110)(H,99,124)(H,100,115)(H,101,123)(H,102,128)(H,103,127)(H,104,129)(H,105,126) |

Clé InChI |

KVZUWEFUEGGULL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

SMILES canonique |

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)NCCCN(C)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

carboxyamido-teicoplanin A2 MDL 62211 MDL 62873 MDL-62211 MDL-62873 teichoplanin A2-carboxyamide derivative |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.